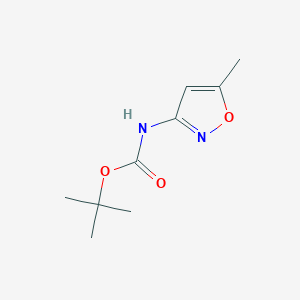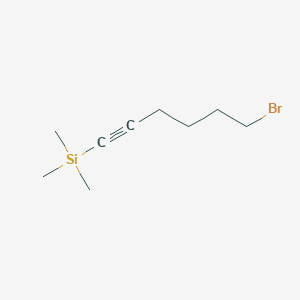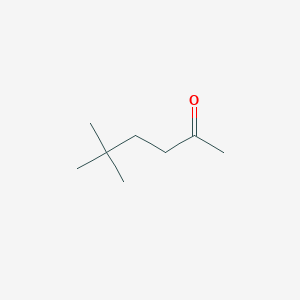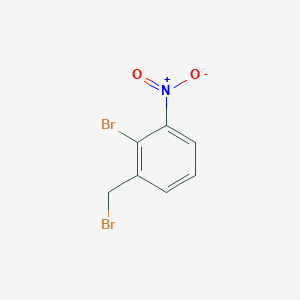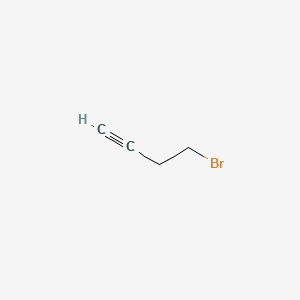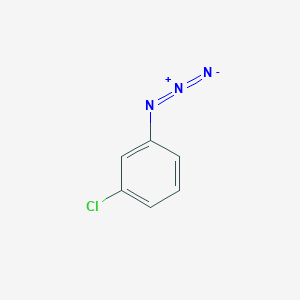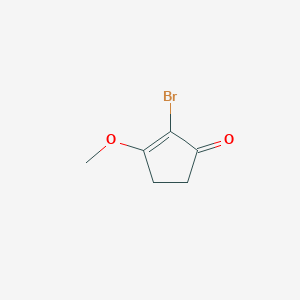
2-Bromo-3-methoxycyclopent-2-en-1-one
Übersicht
Beschreibung
2-Bromo-3-methoxycyclopent-2-en-1-one, also known as 2-Bromo-3-methoxycyclopentenone, is a cyclic organic compound with a molecular formula of C5H7BrO. It is a colorless liquid with a boiling point of 118°C and a melting point of -78°C. This compound is a versatile organic compound with a wide range of applications in the chemical industry. It is used as a precursor in the synthesis of various organic compounds, as well as in the synthesis of pharmaceuticals and other materials.
Wissenschaftliche Forschungsanwendungen
Synthesis of Substituted Resorcinol Monomethyl Ethers
2-Bromo-3-methoxycyclopent-2-en-1-ones are used in the synthesis of substituted resorcinol monomethyl ethers. This process involves alkylation followed by a smooth loss of bromide and aromatization, producing ethers with a specific substitution pattern (Shao & Clive, 2015).
Formation of Cyclopropanes and Heterocycles
This compound contributes to the formation of cyclopropanes and five-membered heterocycles in Michael initiated ring closure reactions. It interacts with stabilized carbanions to yield cyclopropane lactones and fused heterocyclic compounds (Farin˜a et al., 1987).
Bromination of Diarylcyclopentenones
2-Bromo-3-methoxycyclopent-2-en-1-ones are also essential in the bromination of diarylcyclopentenones. The bromine atom can be introduced at various positions of the molecule, facilitating the synthesis of bromo-substituted cyclopentenones and related compounds (Shirinian et al., 2012).
Building Blocks in Heterocyclic Synthesis
These compounds serve as building blocks for constructing heterocyclic and polyheterocyclic compounds. They are involved in cyclocondensation, alkylation, and cycloaddition reactions, particularly those bearing a trihalomethyl moiety (Mittersteiner et al., 2020).
Conversion into Cycloalkynes
2-Bromo-3-methoxy-trans-cycloalkenes, closely related to 2-Bromo-3-methoxycyclopent-2-en-1-one, rapidly react to form 3-methoxycycloalkynes. This reaction is critical in synthesizing various cycloalkynes and exploring their chemical properties (Reese & Shaw, 1976).
Eigenschaften
IUPAC Name |
2-bromo-3-methoxycyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c1-9-5-3-2-4(8)6(5)7/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDVAJMYDPQTFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455002 | |
| Record name | 2-Bromo-3-methoxycyclopent-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14203-25-9 | |
| Record name | 2-Bromo-3-methoxycyclopent-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
